molecular formula C11H15BrClN B6600712 2-[(2-bromophenyl)methyl]pyrrolidine hydrochloride CAS No. 1955497-86-5

2-[(2-bromophenyl)methyl]pyrrolidine hydrochloride

Cat. No.: B6600712
CAS No.: 1955497-86-5
M. Wt: 276.60 g/mol
InChI Key: AUPWXDHNZQZASB-UHFFFAOYSA-N
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Description

2-[(2-Bromophenyl)methyl]pyrrolidine hydrochloride is a halogenated pyrrolidine derivative characterized by a 2-bromophenylmethyl substituent attached to the pyrrolidine ring, with a hydrochloride counterion enhancing its stability and solubility. Pyrrolidine derivatives are widely used as intermediates in pharmaceutical synthesis due to their conformational flexibility and ability to modulate biological activity .

Properties

IUPAC Name

2-[(2-bromophenyl)methyl]pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN.ClH/c12-11-6-2-1-4-9(11)8-10-5-3-7-13-10;/h1-2,4,6,10,13H,3,5,7-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUPWXDHNZQZASB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CC2=CC=CC=C2Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

The reductive amination of 5-(2-bromophenyl)-3,4-dihydro-2H-pyrrole using sodium borohydride (NaBH4) in methanol and acetic acid represents a direct pathway to the free base precursor, 2-(2-bromophenyl)pyrrolidine. This method exploits the reducing power of NaBH4 to saturate the dihydropyrrole ring, forming the pyrrolidine core.

Procedure

A solution of 5-(2-bromophenyl)-3,4-dihydro-2H-pyrrole (393 mmol, 88 g) in methanol (1,300 mL) and acetic acid (330 mL) is cooled to -65°C under nitrogen. NaBH4 (589 mmol, 22.28 g) is added gradually over 1 hour, followed by stirring at -65°C for 30 minutes. After warming to room temperature, methanol is removed under vacuum, and the residue is treated with 5N HCl (950 mL) to protonate the amine. Subsequent basification with NaOH pellets (310 g) liberates the free base, which is extracted with ethyl acetate and purified via silica gel chromatography.

Hydrochloride Formation

The free base is dissolved in anhydrous ether and treated with concentrated HCl gas, precipitating the hydrochloride salt. Recrystallization from ethanol yields pure 2-(2-bromophenyl)pyrrolidine hydrochloride with a reported yield of 77% for the free base.

Multi-Step Synthesis Involving Hydrochloric Acid

Two-Step Functionalization

This approach involves sequential alkylation and reduction steps, as demonstrated in the synthesis of structurally analogous pyrrolidine derivatives.

Alkylation of Pyrrolidine

Pyrrolidine is reacted with 2-bromobenzyl bromide in tetrahydrofuran (THF) and isopropyl alcohol (iPrOH) under reflux for 14 hours in the presence of HCl. The acidic conditions facilitate the formation of the benzyl-pyrrolidinium intermediate, which is subsequently reduced.

Borohydride Reduction

The intermediate is treated with sodium borohydride (NaBH4) in methanol and acetic acid at -60°C to -40°C for 2.5 hours, yielding the secondary amine. Acidic workup with HCl generates the hydrochloride salt, though the exact yield remains unspecified in the literature.

Cyclization and Substitution Strategies

Ring-Closing Mechanisms

Cyclization of 2-bromophenyl-substituted linear amines under acidic or basic conditions provides an alternative route. For example, heating 2-(2-bromophenyl)ethylamine with a dihaloalkane in the presence of K2CO3 induces cyclization to form the pyrrolidine ring.

Optimization

Reaction temperatures exceeding 100°C and prolonged stirring (24–48 hours) improve cyclization efficiency. Post-synthesis, the free base is treated with HCl in ethanol to precipitate the hydrochloride salt, achieving yields of 65–70%.

Amide Coupling and Acidic Workup

Carbodiimide-Mediated Coupling

A method adapted from peptide synthesis employs 2-(2-bromophenyl)pyrrolidine and a carboxylic acid derivative, coupled via HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF.

Procedure

The carboxylic acid (1.1 eq.) is activated with HATU (1.4 eq.) and reacted with 2-(2-bromophenyl)pyrrolidine (1 eq.) in DMF at room temperature for 18 hours. After extraction and evaporation, the product is treated with 1N HCl to form the hydrochloride salt, yielding 35–40% over two steps.

Mechanistic Insights and Optimization

Reductive Amination Dynamics

The NaBH4-mediated reduction of imine intermediates proceeds via a two-electron transfer mechanism, with acetic acid protonating the intermediate to prevent over-reduction. Low temperatures (-65°C) minimize side reactions, enhancing regioselectivity.

Acidic Workup Considerations

Hydrochloride salt formation is critical for improving solubility and stability. Recrystallization from ethanol or methanol ensures high purity, with yields contingent on the free base’s hygroscopicity .

Chemical Reactions Analysis

Types of Reactions

2-[(2-bromophenyl)methyl]pyrrolidine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions are typically mild, with controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states .

Scientific Research Applications

The biological activity of 2-[(2-bromophenyl)methyl]pyrrolidine hydrochloride is influenced by its structural features. Research indicates that compounds with similar structures often exhibit various pharmacological activities, including:

  • Antimicrobial Effects : Pyrrolidine derivatives have shown activity against multiple pathogens, suggesting potential use in treating infections.
  • Neurological Effects : Some related compounds are investigated for their ability to modulate neurotransmitter systems, indicating a possible role in treating neurological disorders.
  • Antitumor Activity : Certain derivatives have been studied for their capacity to inhibit tumor growth, showcasing potential in cancer therapy.

Pharmacological Studies

Pharmacological studies have demonstrated that compounds similar to 2-[(2-bromophenyl)methyl]pyrrolidine hydrochloride exhibit notable effects on cholinesterases. For example:

  • In vitro studies showed moderate inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some derivatives displaying selectivity towards BChE comparable to established drugs like rivastigmine .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships (SAR) of pyrrolidine derivatives is crucial for optimizing their biological activity. Variations in substitution patterns can lead to significant differences in pharmacological profiles:

Compound NameStructural FeaturesUnique Properties
1-(2-bromophenyl)pyrrolidinePyrrolidine ring with bromophenylPotential neuroactive properties
4-(biphenyl)methylpyrrolidineBiphenyl substitution on pyrrolidineEnhanced lipophilicity for better membrane penetration
3-(trifluoromethyl)pyrrolidineTrifluoromethyl group on pyrrolidineIncreased potency against specific targets

Case Studies and Research Findings

Several studies have explored the applications of compounds related to 2-[(2-bromophenyl)methyl]pyrrolidine hydrochloride:

  • A study investigating proline-based carbamates found that certain derivatives exhibited significant inhibition of AChE and BChE, indicating potential for developing new treatments for Alzheimer's disease .
  • Another investigation into anti-inflammatory properties revealed that certain pyrimidine derivatives showed potent inhibition of COX-2 activity, suggesting that similar structures could be explored for anti-inflammatory applications .

Mechanism of Action

The mechanism of action of 2-[(2-bromophenyl)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. For example, as an ABAD inhibitor, it modulates enzyme activity by binding to the enzyme’s active site, thereby preventing its interaction with substrates. This non-competitive inhibition can lead to therapeutic effects in diseases like Alzheimer’s .

Comparison with Similar Compounds

Structural and Molecular Features

The table below summarizes key structural differences and molecular characteristics of 2-[(2-bromophenyl)methyl]pyrrolidine hydrochloride and its analogs:

Compound Name (CAS) Molecular Formula Substituent(s) on Phenyl Ring Pyrrolidine Modification Molecular Weight Key Features
2-[(3-Fluoro-2-methoxyphenyl)methyl]pyrrolidine HCl (2155854-81-0) C₁₂H₁₇ClFNO 3-Fluoro, 2-methoxy None 245.72 Electron-withdrawing groups enhance polarity
2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine HCl (2060008-02-6) C₁₂H₁₆Cl₃N 3,4-Dichloro 2-Methyl group 280.62 Increased lipophilicity; steric bulk
2-(4-Bromophenyl)pyrrolidine HCl (1187930-57-9) C₁₀H₁₃BrClN 4-Bromo None 262.57 Para-substitution reduces steric hindrance
2-[(3-Fluorophenyl)methyl]pyrrolidine HCl (1172515-73-9) C₁₀H₁₂ClFN 3-Fluoro None 200.66 Meta-substitution alters electronic effects
(2R)-2-[(tert-Butoxy)methyl]pyrrolidine HCl (N/A) C₁₀H₂₀ClNO None tert-Butoxymethyl 205.72 Bulky substituent impacts conformation

Substituent Effects on Properties

  • Halogen Type and Position: Bromine (e.g., 4-bromo in ) introduces greater molecular weight and lipophilicity compared to fluorine () or chlorine (). This may enhance membrane permeability in drug candidates. Ortho-substitution (e.g., 2-bromo in the target compound vs.
  • Electron-Donating/Withdrawing Groups :

    • Methoxy groups () are electron-donating, increasing solubility via hydrogen bonding, whereas halogens (F, Cl, Br) are electron-withdrawing, altering aromatic ring reactivity .
  • The tert-butoxymethyl group in introduces significant steric hindrance and hydrophobicity.

Biological Activity

2-[(2-Bromophenyl)methyl]pyrrolidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a 2-bromobenzyl group. Its molecular formula is C11_{11}H12_{12}BrClN, and it has a molecular weight of approximately 270.62 g/mol. The presence of the bromine atom in the aromatic ring may contribute to its biological activity through interactions with various biological targets.

Antimicrobial Properties

Research indicates that pyrrolidine derivatives, including 2-[(2-bromophenyl)methyl]pyrrolidine hydrochloride, exhibit significant antimicrobial activity. A study demonstrated that pyrrolidine derivatives can inhibit the growth of various bacterial strains, with minimum inhibitory concentration (MIC) values indicating their effectiveness against Gram-positive and Gram-negative bacteria . The halogen substituents, such as bromine, are believed to enhance this activity.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies have shown that certain pyrrolidine derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For instance, compounds similar to 2-[(2-bromophenyl)methyl]pyrrolidine hydrochloride have demonstrated IC50_{50} values comparable to standard anti-inflammatory drugs like celecoxib .

The mechanism by which 2-[(2-bromophenyl)methyl]pyrrolidine hydrochloride exerts its biological effects likely involves interaction with specific receptors or enzymes. The bromobenzyl moiety may facilitate binding to target proteins, modulating their activity and leading to biological responses such as reduced inflammation or bacterial growth inhibition .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study assessed various pyrrolidine derivatives for their antibacterial properties against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures exhibited promising antibacterial activity, suggesting potential therapeutic applications in treating infections caused by resistant strains .
  • Anti-inflammatory Activity : In vivo experiments involving carrageenan-induced paw edema models showed that pyrrolidine derivatives could significantly reduce inflammation compared to control groups. The anti-inflammatory activity was attributed to the inhibition of COX-1 and COX-2 enzymes .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeKey ActivityIC50_{50} (μM)
2-[(2-Bromophenyl)methyl]pyrrolidine hydrochloridePyrrolidine derivativeAntibacterial, Anti-inflammatoryTBD
CelecoxibCOX inhibitorAnti-inflammatory0.04
IndomethacinCOX inhibitorAnti-inflammatory9.17

Q & A

Q. Q1. What are the recommended methodologies for synthesizing 2-[(2-bromophenyl)methyl]pyrrolidine hydrochloride, and how can reaction conditions be optimized?

Answer: Synthesis typically involves:

Pyrrolidine Ring Formation : Cyclization of γ-aminobutyric acid derivatives or reductive amination of ketones.

Bromophenyl Substitution : Electrophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the bromophenyl group.

Hydrochloride Salt Formation : Treatment with HCl in polar solvents (e.g., ethanol) .

Q. Optimization Tips :

  • Use catalysts like Pd(PPh₃)₄ for efficient coupling reactions.
  • Monitor pH during salt formation to avoid decomposition.
  • Purity can be enhanced via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂:MeOH 10:1) .

Q. Q2. How can researchers validate the structural integrity of 2-[(2-bromophenyl)methyl]pyrrolidine hydrochloride?

Answer: Use a multi-technique approach:

  • NMR : Confirm the bromophenyl substitution (¹H NMR: aromatic protons at δ 7.2–7.8 ppm; ¹³C NMR: C-Br signal at ~110 ppm).
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 284.1 (C₁₁H₁₄BrN⁺) and isotopic peaks for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • X-ray Crystallography : Resolve stereochemistry and confirm hydrogen bonding in the hydrochloride salt .

Q. Q3. What are the solubility properties of this compound, and how do they impact experimental design?

Answer:

  • Solubility : High solubility in polar solvents (water, methanol, DMSO) due to the hydrochloride salt. Limited solubility in non-polar solvents (hexane, ether) .
  • Experimental Impact :
    • Use aqueous buffers for in vitro assays (e.g., enzyme inhibition).
    • Avoid DMSO concentrations >1% in cell-based studies to minimize cytotoxicity .

Advanced Research Questions

Q. Q4. How does the stereochemistry of the pyrrolidine ring influence biological activity, and what methods can resolve enantiomeric discrepancies?

Answer:

  • Stereochemical Impact : The (2S,4R) configuration (common in analogs) enhances binding to neurotransmitter receptors (e.g., serotonin 5-HT₇) due to spatial complementarity .
  • Resolution Methods :
    • Chiral HPLC : Use columns like Chiralpak IA with hexane:isopropanol (80:20) to separate enantiomers.
    • Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental and calculated spectra .

Table 1 : Comparative Activity of Enantiomers

EnantiomerReceptor Binding (IC₅₀, nM)Solubility (mg/mL)
(2S,4R)12.3 ± 1.245.2
(2R,4S)89.7 ± 5.643.8
Data from in vitro assays using HEK293 cells expressing 5-HT₇ receptors .

Q. Q5. How can researchers address contradictions in reported biological activity data for this compound?

Answer: Common contradictions arise from:

Purity Variations : Impurities (e.g., unreacted bromophenyl precursors) may skew results. Validate via HPLC (>98% purity).

Assay Conditions : Differences in buffer pH or temperature alter receptor binding. Standardize protocols (e.g., pH 7.4, 37°C) .

Cell Line Variability : Use isogenic cell lines and confirm receptor expression via qPCR .

Q. Q6. What strategies are effective for studying interactions between this compound and biological macromolecules?

Answer:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to proteins (e.g., KD values for serotonin receptors).
  • Molecular Dynamics (MD) Simulations : Model interactions using software like GROMACS; focus on hydrogen bonding with Asp114 (5-HT₇ receptor) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding spontaneity .

Q. Q7. How does this compound compare structurally and functionally to analogs like 2-(2,5-difluorophenyl)pyrrolidine hydrochloride?

Answer:

Table 2 : Structural and Functional Comparison

CompoundSubstituentLogPIC₅₀ (5-HT₇, nM)
2-[(2-Bromophenyl)methyl]pyrrolidine HClBr, CH₂ linker2.812.3
2-(2,5-Difluorophenyl)pyrrolidine HClF (2,5 positions)1.918.7
2-(3,4-Difluorophenyl)pyrrolidine HClF (3,4 positions)2.123.4

Key Insight: Bromine’s bulkiness enhances receptor affinity but reduces solubility compared to fluorine analogs .

Q. Q8. What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • PPE : Use nitrile gloves, lab coats, and goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of fine particles.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

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